molecular formula C9H7BrClNO3S B1523809 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride CAS No. 1269151-27-0

6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride

Cat. No.: B1523809
CAS No.: 1269151-27-0
M. Wt: 324.58 g/mol
InChI Key: HXFZLMGHEOHXEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is a halogenated sulfonyl chloride derivative of tetrahydroquinoline. Its structure features a bromine atom at position 6, a sulfonyl chloride group at position 7, and a ketone group at position 2. The sulfonyl chloride moiety enables nucleophilic substitution reactions, making it valuable for forming sulfonamides or sulfonate esters .

Properties

IUPAC Name

6-bromo-2-oxo-3,4-dihydro-1H-quinoline-7-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClNO3S/c10-6-3-5-1-2-9(13)12-7(5)4-8(6)16(11,14)15/h3-4H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFZLMGHEOHXEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269151-27-0
Record name 6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Conditions and Mechanism

  • Starting Material: 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline
  • Reagent: Chlorosulfonic acid (ClSO3H)
  • Reaction Environment: Controlled temperature and time to minimize side reactions
  • Outcome: Electrophilic aromatic substitution at the 7-position, yielding the sulfonyl chloride derivative

The reaction requires careful temperature control to prevent over-sulfonation or degradation of the starting material. The sulfonyl chloride group is introduced via electrophilic aromatic substitution facilitated by the strong electrophilic nature of chlorosulfonic acid.

Detailed Preparation Methods

Stepwise Synthesis Overview

Step Description Reagents/Conditions Notes
1 Synthesis of 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline From appropriate bromo-substituted precursors via cyclization Established quinoline synthetic methods
2 Sulfonylation at 7-position Chlorosulfonic acid, controlled temperature (0-50°C) Avoid high temperatures to prevent side reactions
3 Workup and purification Quenching with ice/water, extraction, recrystallization Yields solid sulfonyl chloride derivative

Alternative Synthetic Routes to Tetrahydroquinoline Core

Although the direct sulfonylation is the key step, the preparation of the 6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline precursor can follow several routes:

These precursor synthesis methods are well-documented and can be adapted depending on available facilities and safety considerations.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Disadvantages
Direct sulfonylation 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline Chlorosulfonic acid, 0–50°C Straightforward, good regioselectivity Requires careful control, corrosive reagents
Cyclization of chloropropionylamide N-(4-substituted-benzo)-3-chloropropionylamide AlCl3, 200–240°C, solvent-free No solvents, direct ring formation High temperature, special equipment, low yield
Reduction of nitrocinnamate derivatives 5-Hydroxy-2-nitrocinnamate derivatives Hydrogenation under pressure Access to various substituted analogs Expensive precursors, explosion risk

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide for bromination, sulfonyl chlorides for sulfonylation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like N,N-dimethylacetamide, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a valuable intermediate in the synthesis of various pharmacologically active molecules. Its structural features allow for modifications that can lead to the development of new drugs. Notably, it is related to compounds used in the treatment of cardiovascular diseases and other conditions.

Synthesis of Therapeutic Agents

  • Cilostazol : 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is particularly significant as a synthetic intermediate for cilostazol, a drug used for treating intermittent claudication and other thrombotic disorders. Cilostazol functions as a phosphodiesterase inhibitor and has been shown to improve blood flow by preventing platelet aggregation .

Synthetic Organic Chemistry

The compound is utilized in various synthetic pathways due to its reactive sulfonyl chloride functional group, which can participate in nucleophilic substitution reactions.

Reaction Mechanisms

  • Nucleophilic Substitution : The sulfonyl chloride group allows for the introduction of various nucleophiles, facilitating the formation of diverse derivatives. This property is exploited in the synthesis of complex organic molecules where specific functional groups are required.

Formation of Tetrahydroquinoline Derivatives

  • The ability to modify the tetrahydroquinoline structure makes this compound a versatile building block in organic synthesis. Researchers have developed methods to create derivatives that exhibit enhanced biological activity or improved pharmacokinetic properties .

Case Studies

Several studies have highlighted the utility of this compound in drug development:

Study on Antithrombotic Activity

A study demonstrated that derivatives synthesized from this compound exhibited significant antithrombotic activity comparable to established drugs like cilostazol. The research focused on modifying the sulfonamide group to enhance efficacy and reduce side effects .

Another investigation explored the biological activity of synthesized compounds derived from this compound against various cancer cell lines. The results indicated promising cytotoxic effects, suggesting potential applications in oncology .

Summary Table of Applications

Application AreaSpecific UseNotes
Medicinal ChemistryIntermediate for cilostazolUsed in treating thrombotic disorders
Synthetic Organic ChemistryBuilding block for diverse derivativesFacilitates nucleophilic substitutions
Antithrombotic ActivitySynthesis of active derivativesComparable efficacy to established drugs
Oncology ResearchInvestigation of cytotoxic effectsPromising results against cancer cell lines

Mechanism of Action

The mechanism of action of 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl Chloride

Structural Differences : This isomer swaps the positions of bromine and sulfonyl chloride groups (bromine at position 7, sulfonyl chloride at position 6).
Implications :

  • Reactivity : The altered electronic environment may influence reaction kinetics. For instance, steric hindrance near the sulfonyl chloride group could affect nucleophilic substitution efficiency.
  • Synthetic Routes : highlights microwave-assisted synthesis methods using iodobenzene and CuI catalysts, which may yield positional isomers under varying conditions .
  • Applications : Positional isomers often exhibit divergent biological activities due to differences in target binding.
Property 6-Bromo-7-sulfonyl chloride 7-Bromo-6-sulfonyl chloride
Molecular Formula C₉H₇BrClNO₃S C₉H₇BrClNO₃S
Key Substituent Positions Br (6), SO₂Cl (7) Br (7), SO₂Cl (6)
Predicted Reactivity Higher SO₂Cl accessibility Moderate steric hindrance

Halogen-Substituted Analogs: 6-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl Chloride

Structural Differences : Chlorine replaces bromine at position 5.
Implications :

  • Physical Properties: The molecular formula (C₉H₇Cl₂NO₃S) results in a lower molecular weight (vs. bromine analog), which may enhance solubility in polar solvents .
  • Collision Cross-Section (CCS) : predicts CCS values for [M+H]+ (180.3 Ų) and [M-H]- (175.8 Ų), suggesting distinct mass spectrometry profiles compared to brominated analogs .
Property 6-Bromo Analog 6-Chloro Analog
Molecular Weight Higher (Br: ~79.9 g/mol) Lower (Cl: ~35.5 g/mol)
CCS [M+H]+ Not reported 180.3 Ų
Literature Availability Limited None (no patents or studies)

Functional Group Variants: 1-Propionyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl Chloride

Structural Differences : A propionyl group replaces the bromine and ketone at positions 1 and 2.
Implications :

  • Reactivity: The acyl group at position 1 may stabilize the tetrahydroquinoline ring, reducing susceptibility to oxidation.
  • Applications : Propionyl derivatives are often explored for enhanced pharmacokinetic properties, such as prolonged half-life in herbicidal formulations .
  • Availability: notes discontinuation of commercial supplies, suggesting synthesis challenges or niche applications .

Core Structure Analogs: 7-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Structural Differences: The quinoline core is replaced with isoquinoline, and the sulfonyl chloride is absent. Implications:

  • Chemical Behavior: Isoquinoline’s fused benzene-pyridine ring system alters electronic density, affecting interactions with biological targets.
  • Bioactivity : Hydrochloride salts (e.g., CAS 220247-73-4) are typically more water-soluble, favoring applications in drug delivery .

Biological Activity

6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H8ClN2O3SC_9H_8ClN_2O_3S, with a molecular weight of approximately 245.68 g/mol. The compound features a sulfonyl chloride functional group, which may contribute to its reactivity and biological interactions.

Research indicates that compounds similar to 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline derivatives exhibit various biological activities:

  • Acetylcholinesterase Inhibition : Some derivatives have shown significant inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. For instance, a related compound demonstrated an IC50 value of 3.48 μM against AChE .
  • Neuroprotective Effects : Certain analogs have been reported to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology. Compounds showed inhibition rates up to 76% at a concentration of 10 μM .
  • Antioxidant Activity : The antioxidant properties of these compounds are notable as they can mitigate oxidative stress in neuronal tissues. This is crucial for neuroprotection and overall cellular health.
  • Metal Chelation : Some studies indicate that these compounds can chelate metal ions such as Fe²⁺ and Cu²⁺, further contributing to their antioxidant capabilities .

Table 1: Biological Activities of Related Compounds

CompoundAChE Inhibition IC50 (μM)Aβ Aggregation Inhibition IC50 (μM)Antioxidant Activity
Compound 5d0.740.74Moderate
Compound 5c0.382.85High
Rivastigmine0.08Not applicableLow

Safety and Toxicity

Preliminary assessments suggest that some derivatives exhibit acceptable safety profiles in vitro against normal cell lines (e.g., SH-SY5Y and HepG2), indicating their potential for therapeutic use without significant cytotoxic effects . However, further toxicological studies are required to establish safety in vivo.

Q & A

Q. What are the recommended methods for synthesizing 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride?

The synthesis typically involves sequential functionalization of the tetrahydroquinoline core. Begin with bromination at the 6-position using N-bromosuccinimide (NBS) under radical initiation conditions, followed by sulfonation at the 7-position via chlorosulfonic acid. The 2-oxo group is introduced through oxidation of the tetrahydroquinoline ring using mild oxidizing agents like KMnO4 in acidic media. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from dichloromethane/hexane mixtures .

Q. How should researchers characterize this compound to confirm its structural integrity?

Use a combination of 1H/13C NMR to verify aromatic proton environments and sulfonyl chloride functionality. FT-IR confirms the S=O stretch (~1360–1180 cm⁻¹) and C=O (1680–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For advanced confirmation, single-crystal X-ray diffraction resolves bond angles and dihedral stresses, as seen in analogous tetrahydroquinoline derivatives .

Q. What safety protocols are critical when handling this compound?

Sulfonyl chlorides are highly reactive and moisture-sensitive. Use glove boxes or Schlenk lines under inert gas (N2/Ar). Wear chemical-resistant gloves (e.g., nitrile) and eye protection. Store in amber glass vials at –20°C to prevent hydrolysis. Neutralize spills with sodium bicarbonate before disposal .

Q. Which solvents are optimal for reactions involving this compound?

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for sulfonyl chloride reactivity. Avoid protic solvents (e.g., water, alcohols) to prevent premature hydrolysis. For coupling reactions, DMF or acetonitrile may be used with catalytic bases like triethylamine .

Q. How can researchers assess the purity of this compound post-synthesis?

Perform HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities. Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3%. Differential scanning calorimetry (DSC) confirms melting point consistency .

Advanced Research Questions

Q. What experimental designs can optimize the yield of the sulfonation step?

Use a Design of Experiments (DoE) approach to test variables: chlorosulfonic acid stoichiometry (1.2–2.0 eq), temperature (–10°C to 25°C), and reaction time (2–24 hrs). Monitor progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane). Higher yields (>85%) are achieved at –5°C with 1.5 eq reagent and 12-hour stirring .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution?

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The sulfonyl chloride’s electrophilicity is influenced by conjugation with the tetrahydroquinoline ring. Compare LUMO energies with nucleophiles (e.g., amines) to prioritize reaction partners .

Q. What strategies resolve contradictory data on the compound’s stability in polar aprotic solvents?

Contradictions may arise from trace moisture or residual acids. Conduct Karl Fischer titration to quantify water content in solvents. Use accelerated stability testing (40°C/75% RH for 14 days) with LC-MS to track degradation products. Stabilize formulations with molecular sieves (3Å) .

Q. How can researchers evaluate this compound’s potential as a sulfonamide-based protease inhibitor?

Perform enzyme inhibition assays (e.g., trypsin or chymotrypsin) using fluorogenic substrates. Measure IC50 values and compare with known inhibitors like tosyl-L-lysine chloromethyl ketone (TLCK). Molecular docking (AutoDock Vina) against protease active sites (PDB: 1S1Q) identifies binding interactions .

Q. What mechanistic insights explain regioselectivity in its bromination?

The 6-position’s selectivity is governed by radical stabilization and steric effects. NBS generates bromine radicals that abstract hydrogen from the most stable intermediate (allylic to the carbonyl group). Computational models show lower activation energy for 6-bromination vs. other positions (ΔG‡ ~15 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.